molecular formula C18H22F3NO4 B13656201 Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline

Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline

Cat. No.: B13656201
M. Wt: 373.4 g/mol
InChI Key: LXKNKSPHSOFZBM-UHFFFAOYSA-N
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Description

Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline: is a compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to an L-proline moiety The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline typically involves the following steps:

    Protection of L-proline: The amino group of L-proline is protected using the Boc group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethylbenzyl Group: The protected L-proline is then reacted with a suitable trifluoromethylbenzyl halide (e.g., 2-trifluoromethylbenzyl bromide) under basic conditions to introduce the trifluoromethylbenzyl group.

    Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline can undergo oxidation reactions, particularly at the benzyl position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) followed by the addition of an alkyl halide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline can be used as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased potency and environmental stability.

Mechanism of Action

The mechanism of action of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The Boc group protects the amino group during synthesis but is typically removed in the final product to allow for biological activity.

Comparison with Similar Compounds

    Boc-®-gamma-(2-fluorobenzyl)-L-proline: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.

    Boc-®-gamma-(2-chlorobenzyl)-L-proline: Contains a chlorine atom instead of a trifluoromethyl group.

    Boc-®-gamma-(2-methylbenzyl)-L-proline: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline is unique due to the presence of the trifluoromethyl group, which imparts increased stability, lipophilicity, and metabolic resistance compared to its analogs. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKNKSPHSOFZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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